

Spectroscopic Profile of Heptanoic Anhydride: A Technical Guide

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Compound of Interest

Compound Name: *Heptanoic anhydride*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Heptanoic Anhydride** ($C_{14}H_{26}O_3$), a key intermediate in various chemical syntheses. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, complete with detailed experimental protocols and data analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the 1H and ^{13}C NMR spectral data for **Heptanoic Anhydride**.

1H NMR Spectroscopy

The 1H NMR spectrum of **Heptanoic Anhydride** is characterized by signals corresponding to the protons of the two heptanoyl chains. Due to the symmetry of the molecule, the protons on both chains are chemically equivalent.

Table 1: 1H NMR Spectral Data for **Heptanoic Anhydride**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.42	Triplet, $J \approx 7.5$ Hz	4H	$-\text{CH}_2\text{-C}(=\text{O})$
~1.65	Multiplet	4H	$-\text{CH}_2\text{-CH}_2\text{-C}(=\text{O})$
~1.30	Multiplet	12H	$-(\text{CH}_2)_3\text{-CH}_3$
~0.89	Triplet, $J \approx 7.0$ Hz	6H	$-\text{CH}_3$

Note: Predicted chemical shifts and coupling constants based on typical values for aliphatic chains and the influence of the anhydride functional group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in **Heptanoic Anhydride**.

Table 2: ¹³C NMR Spectral Data for **Heptanoic Anhydride**

Chemical Shift (ppm)	Assignment
~169.5	C=O
~34.1	$-\text{CH}_2\text{-C}(=\text{O})$
~31.4	$-\text{CH}_2\text{-CH}_2\text{-C}(=\text{O})$
~28.8	$-(\text{CH}_2)_3\text{-CH}_3$
~24.7	$-\text{CH}_2\text{-CH}_2\text{-CH}_3$
~22.4	$-\text{CH}_2\text{-CH}_3$
~13.9	$-\text{CH}_3$

Note: Predicted chemical shifts based on typical values for aliphatic anhydrides.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of a liquid anhydride like **Heptanoic Anhydride** is as follows:

- Sample Preparation: A small amount of **Heptanoic Anhydride** (5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , 0.5-0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- ^1H NMR Acquisition:
 - Pulse Sequence: A standard single-pulse experiment is typically sufficient.
 - Acquisition Parameters: Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For quantitative analysis, a longer relaxation delay is necessary to ensure full relaxation of all protons.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
 - Acquisition Parameters: A wider spectral width is required compared to ^1H NMR. Due to the low natural abundance of ^{13}C , a larger number of scans is typically needed to achieve a good signal-to-noise ratio.
- Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phasing and baseline correction. The chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Heptanoic Anhydride** is dominated by the characteristic absorptions of the anhydride functional group.

Table 3: IR Spectral Data for **Heptanoic Anhydride**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1817 & ~1750	Strong	C=O stretching (symmetric and asymmetric)
~1045	Strong	C-O-C stretching
2958, 2931, 2860	Medium-Strong	C-H stretching (aliphatic)
1465, 1414	Medium	C-H bending (aliphatic)

Note: The presence of two distinct carbonyl stretching bands is a hallmark of the anhydride functional group.[\[4\]](#)

Experimental Protocol for IR Spectroscopy

For a liquid sample like **Heptanoic Anhydride**, the IR spectrum is typically obtained using the following method:

- **Sample Preparation:** A neat (undiluted) liquid sample is used. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr) or directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:**
 - **Scan Range:** Typically from 4000 to 400 cm⁻¹.
 - **Resolution:** A resolution of 4 cm⁻¹ is generally sufficient.
 - **Number of Scans:** An accumulation of 16 to 32 scans is common to improve the signal-to-noise ratio.
- **Data Processing:** A background spectrum (of the empty salt plates or ATR crystal) is first recorded and then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **Heptanoic Anhydride** is presented below.

Table 4: Mass Spectrometry Data for **Heptanoic Anhydride** (Electron Ionization)

m/z	Relative Intensity (%)	Proposed Fragment
242	< 1	[M] ⁺ (Molecular Ion)
113	100	[C ₇ H ₁₃ O] ⁺ (Acylum ion)
85	~30	[C ₆ H ₁₃] ⁺
71	~25	[C ₅ H ₁₁] ⁺
57	~40	[C ₄ H ₉] ⁺
43	~55	[C ₃ H ₇] ⁺

Data obtained from the NIST WebBook.[\[5\]](#)

Fragmentation Analysis

The mass spectrum of **Heptanoic Anhydride** shows a very weak molecular ion peak at m/z 242. The most prominent fragmentation pathway for linear anhydrides is the cleavage of the C-O bond to form a stable acylum ion. In this case, the base peak at m/z 113 corresponds to the heptanoyl acylum ion ($[\text{CH}_3(\text{CH}_2)_5\text{CO}]^+$). Subsequent fragmentation of the alkyl chain of this acylum ion or the other fragmentation products leads to the series of peaks observed at m/z 85, 71, 57, and 43, corresponding to the loss of successive alkyl fragments.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Experimental Protocol for Mass Spectrometry

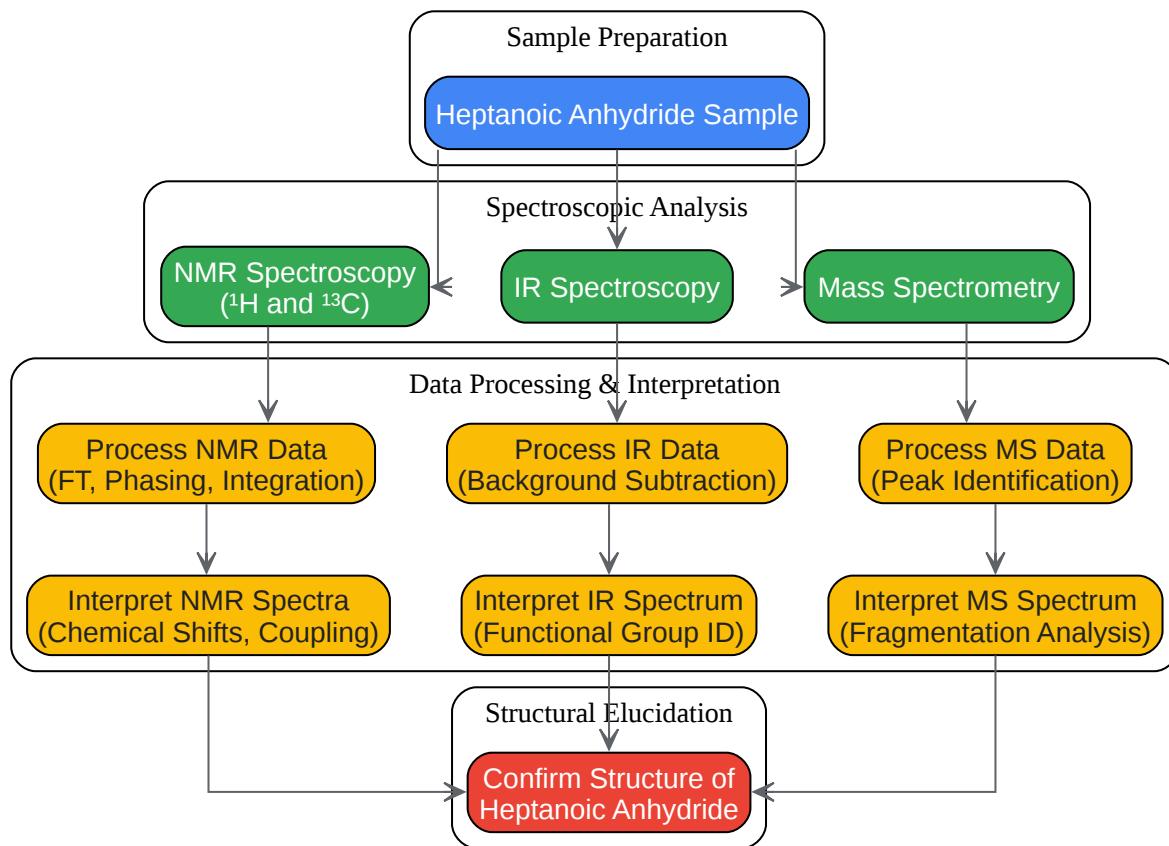
The following is a general protocol for obtaining an electron ionization mass spectrum of a liquid sample:

- **Sample Introduction:** The liquid sample is introduced into the mass spectrometer, often via a heated direct insertion probe or through a gas chromatograph (GC-MS).

- Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: An electron multiplier or similar detector records the abundance of each ion.

Experimental and Analytical Workflow

The general workflow for the spectroscopic analysis of a chemical compound like **Heptanoic Anhydride** involves a series of logical steps to ensure accurate data acquisition and interpretation.



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Caption: General workflow for the spectroscopic analysis of **Heptanoic Anhydride**.

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